![molecular formula C11H21NOSi2 B14311103 1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine CAS No. 113616-51-6](/img/structure/B14311103.png)
1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine is a compound that features a furan ring attached to a unique azadisilolidine structure
Preparation Methods
The synthesis of 1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine typically involves the reaction of furan derivatives with azadisilolidine precursors. One common method includes the use of furan-2-carbaldehyde as a starting material, which undergoes a series of reactions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine involves its interaction with molecular targets and pathways within biological systems. The furan ring and azadisilolidine structure allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine can be compared with other furan derivatives and azadisilolidine compounds:
Furan-2-carbaldehyde: A simpler furan derivative used in similar synthetic applications.
2,5-Furandicarboxylic acid: Another furan-based compound with applications in polymer production.
Azadisilolidine derivatives: Compounds with similar azadisilolidine structures but different substituents, leading to varied properties and applications.
Properties
CAS No. |
113616-51-6 |
|---|---|
Molecular Formula |
C11H21NOSi2 |
Molecular Weight |
239.46 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine |
InChI |
InChI=1S/C11H21NOSi2/c1-14(2)8-9-15(3,4)12(14)10-11-6-5-7-13-11/h5-7H,8-10H2,1-4H3 |
InChI Key |
UCGHASIEJBZFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC[Si](N1CC2=CC=CO2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


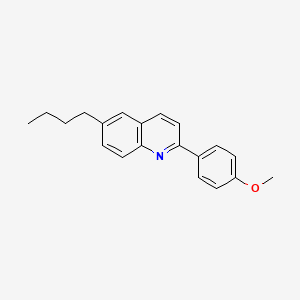
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
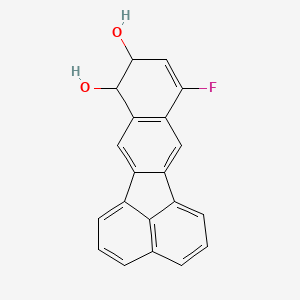

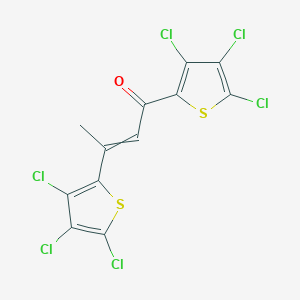


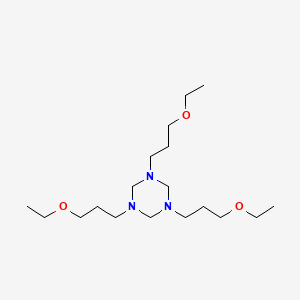
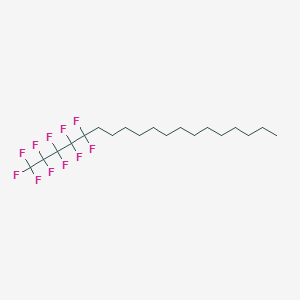

![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)

